2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol
Brand Name: Vulcanchem
CAS No.: 877808-61-2
VCID: VC6148031
InChI: InChI=1S/C24H20FN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
SMILES: COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Molecular Formula: C24H20FN3O4
Molecular Weight: 433.439

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol

CAS No.: 877808-61-2

Cat. No.: VC6148031

Molecular Formula: C24H20FN3O4

Molecular Weight: 433.439

* For research use only. Not for human or veterinary use.

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol - 877808-61-2

Specification

CAS No. 877808-61-2
Molecular Formula C24H20FN3O4
Molecular Weight 433.439
IUPAC Name 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Standard InChI InChI=1S/C24H20FN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Standard InChI Key CUPXDNFHZWONLZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[2-azanyl-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol under IUPAC guidelines . Its molecular formula is C24H20FN3O4, with a molecular weight of 433.4 g/mol . The structure integrates a pyrimidine core substituted with amino, methoxyphenoxy, and fluorobenzyl groups, conferring distinct electronic and steric properties.

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is unavailable, studies on analogous pyrimidine derivatives reveal that intramolecular hydrogen bonds and dihedral angles between aromatic rings critically influence molecular conformation . For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and attached benzene rings range from 12.0° to 86.1°, optimizing stability through weak C–H···O and C–H···π interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyrimidine derivatives typically involves multi-step protocols. A plausible route for this compound begins with:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones under acidic conditions.

  • Functionalization: Sequential introduction of substituents via nucleophilic aromatic substitution (for methoxyphenoxy) and alkylation (for fluorobenzyl groups) .

  • Final Modification: Hydroxyl group protection and deprotection steps to achieve regioselective substitution .

A related synthesis for N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine involved refluxing chloromethyl intermediates with 4-methoxyaniline in chloroform, followed by chromatographic purification .

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

  • Temperature Control: Maintained between 60–80°C to prevent decomposition.

  • Catalysts: Palladium or copper catalysts for cross-coupling reactions.

  • Solvent Systems: Polar aprotic solvents like DMF or THF to improve solubility .

Physico-Chemical Properties

PropertyValueMethod/Source
Molecular Weight433.4 g/molCalculated
LogP (Partition Coefficient)4.2Open Babel Estimation
Topological Polar Surface Area (TPSA)99.7 ŲComputational

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. A TPSA of 99.7 Ų indicates significant polar surface area, typical of compounds with multiple hydrogen-bond donors/acceptors .

Comparative Analysis with Analogues

Substituent Effects on Activity

  • Methoxy Groups: Enhance metabolic stability by resisting oxidative degradation.

  • Fluorine Substituents: Improve pharmacokinetics through increased membrane permeability .

  • Amino Groups: Serve as hydrogen-bond donors for target engagement .

Structural Uniqueness

Compared to 2-(2-amino-5-(2-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, the 4-methoxy and 2-fluorobenzyl substituents in this compound reduce polarity, potentially enhancing blood-brain barrier penetration .

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